molecular formula C16H12ClNO6S B7724462 4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride

4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride

Cat. No.: B7724462
M. Wt: 381.8 g/mol
InChI Key: OCMKIDIIPRAONH-XBXARRHUSA-N
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Description

4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride is a complex organic compound with a unique structure that includes a methoxy group, a nitro group, and a benzenesulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride typically involves multiple steps. One common method includes the nitration of 4-methoxyacetophenone to form 4-methoxy-3-nitroacetophenone . This intermediate is then subjected to a Claisen-Schmidt condensation with 4-nitrobenzaldehyde to yield the corresponding chalcone . Finally, the sulfonyl chloride group is introduced using chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

4-methoxy-3-[(E)-3-(4-nitrophenyl)-3-oxoprop-1-enyl]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO6S/c1-24-16-9-7-14(25(17,22)23)10-12(16)4-8-15(19)11-2-5-13(6-3-11)18(20)21/h2-10H,1H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMKIDIIPRAONH-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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